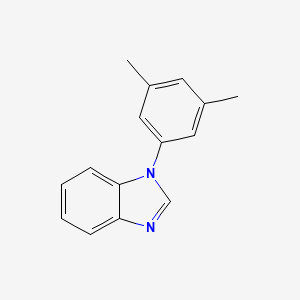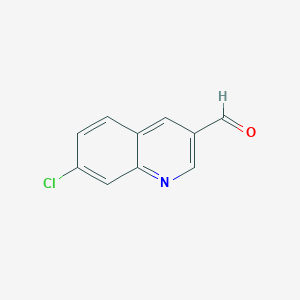
A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
Overview
Description
‘A’-Neo-22,29,30-trinorgammacerane, (17alpha)- is a naturally occurring compound found in sediments and petroleum. It has drawn significant attention from scientists due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of ‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)- is not well understood. However, it is believed to interact with cellular membranes and modulate their properties. This compound may also affect the activity of enzymes and receptors involved in various physiological processes.
Biochemical and Physiological Effects:
‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)- has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties. This compound may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)- in lab experiments include its unique chemical structure, its availability, and its potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of ‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)-. These include the investigation of its potential applications in drug development, the study of its mechanism of action, and the development of new synthesis methods for this compound. Additionally, more research is needed to understand the biochemical and physiological effects of ‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)- and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, ‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)- is a naturally occurring compound with unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
‘A’-Neo-22,29,30-trinorgammacerane, (A'-Neo-22,29,30-trinorgammacerane, (17alpha)-)- has been extensively studied for its potential applications in various fields. It has been used as a biomarker for the identification and characterization of petroleum deposits. This compound has also been used as a tracer for the study of sedimentary processes.
properties
IUPAC Name |
(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-VKTCPCIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53584-59-1 | |
| Record name | A'-Neo-22,29,30-trinorgammacerane, (17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



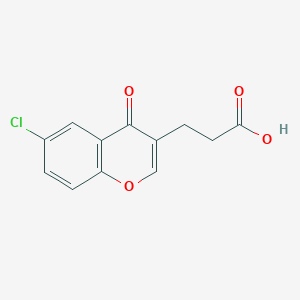
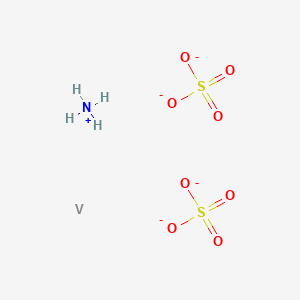
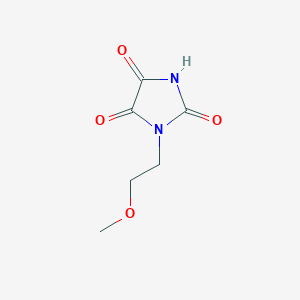

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)
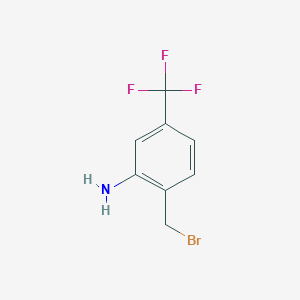
![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
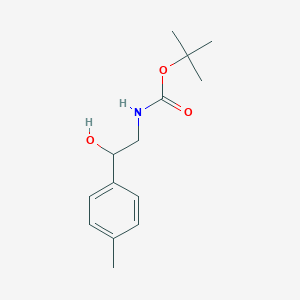
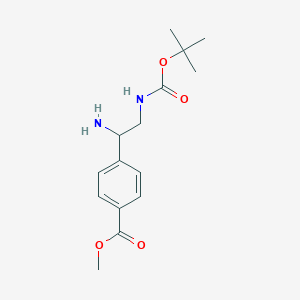
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
